[2,4'-Bipyridine]-3',5-dicarboxylic acid chemical structure
[2,4'-Bipyridine]-3',5-dicarboxylic acid chemical structure
Technical Monograph: [2,4'-Bipyridine]-3',5-dicarboxylic Acid
Part 1: Introduction & Structural Significance
[2,4'-Bipyridine]-3',5-dicarboxylic acid (CAS: 50722-63-9) represents a specialized class of asymmetric heteroaromatic ligands used primarily in the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular coordination polymers. Unlike the ubiquitous 4,4'-bipyridine or the symmetric 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂bpdc), this isomer introduces a distinct "kinked" geometry due to the 2,4'-connectivity of the pyridine rings.
The strategic placement of carboxylic acid groups at the 3' and 5 positions creates a unique vector for metal coordination. This asymmetry is critical for crystal engineers seeking to lower the symmetry of the resulting lattice, often leading to the formation of helical channels, chiral networks from achiral precursors, or enhanced porosity by preventing efficient packing (interpenetration).
Key Structural Features:
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Core: 2,4'-Bipyridine (asymmetric connectivity).
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Substituents: Carboxylic acid groups (-COOH) at positions 5 (on the 2-linked ring) and 3' (on the 4'-linked ring).
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Functionality: Ditopic ligand capable of bridging metal centers through both N-donor (pyridine) and O-donor (carboxylate) sites, though typically the carboxylates drive the primary node formation in MOFs.
Part 2: Chemical Structure & Properties
The physicochemical profile of [2,4'-Bipyridine]-3',5-dicarboxylic acid is defined by its potential for atropisomerism and its zwitterionic character in solution.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | [2,4'-Bipyridine]-3',5-dicarboxylic acid |
| CAS Number | 50722-63-9 |
| Molecular Formula | C₁₂H₈N₂O₄ |
| Molecular Weight | 244.20 g/mol |
| Core Geometry | Twisted (non-planar) due to steric repulsion at the 3'-position |
| Acidity (pKa) | pKa₁ ≈ 2.5 (COOH), pKa₂ ≈ 4.8 (COOH), pKa₃ ≈ 3.0 (Pyridine H⁺) |
| Solubility | Low in water/organic solvents; soluble in DMSO, DMF, or alkaline aqueous solutions |
| Coordination Modes |
Structural Analysis: The 2,4'-connectivity imposes a natural twist angle between the two pyridine rings, typically ranging from 20° to 40°, to minimize steric clash between the protons (or substituents) at the 3 and 3' positions. The 3'-carboxylic acid further increases this steric bulk, locking the ligand into a specific conformation that directs metal binding at an oblique angle, preventing the formation of linear chains common with 4,4'-analogs.
Part 3: Synthesis & Purification Protocol
Note: Due to the specific asymmetry, this ligand is best synthesized via palladium-catalyzed cross-coupling (Suzuki-Miyaura) rather than direct oxidation of bipyridine precursors, which yields mixtures.
Phase 1: Retrosynthetic Strategy
The synthesis targets the formation of the C2–C4' bond between two functionalized pyridine rings.
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Fragment A (Electrophile): Methyl 6-chloronicotinate (provides the 2-position linkage and 5-carboxyl group).
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Fragment B (Nucleophile): (3-(Methoxycarbonyl)pyridin-4-yl)boronic acid (provides the 4'-position linkage and 3'-carboxyl group).
Phase 2: Step-by-Step Protocol
Step 1: Suzuki Coupling (Formation of Dimethyl Ester)
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Reagents: Combine Methyl 6-chloronicotinate (1.0 eq) and (3-(Methoxycarbonyl)pyridin-4-yl)boronic acid (1.1 eq) in 1,4-dioxane/water (4:1 v/v).
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Catalyst: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.5 eq).
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Reaction: Degas with N₂ for 30 mins. Reflux at 100°C for 24 hours under inert atmosphere.
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Workup: Cool to RT. Filter through Celite. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) to isolate Dimethyl [2,4'-bipyridine]-3',5-dicarboxylate .
Step 2: Hydrolysis (Ester to Acid)
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Reaction: Dissolve the dimethyl ester in THF/MeOH (1:1). Add aqueous NaOH (2M, 4 eq).
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Conditions: Stir at 60°C for 4 hours. Monitor by TLC (disappearance of ester spot).
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Isolation: Evaporate organic solvents. Acidify the remaining aqueous phase to pH 2–3 using 1M HCl.
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Precipitation: The product precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum at 60°C.
Validation Check:
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¹H NMR (DMSO-d₆): Distinct signals for the asymmetric pyridine rings. Look for the singlet at the 6-position (Ring 2) and the doublet coupling of the 2,4'-linkage.
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FT-IR: Strong carbonyl stretch (
) at ~1700 cm⁻¹ (carboxylic acid) and absence of ester bands (~1730 cm⁻¹).
Part 4: Visualization of Synthesis & Logic
The following diagram illustrates the convergent synthesis pathway and the critical intermediate steps.
Figure 1: Convergent synthetic pathway for [2,4'-Bipyridine]-3',5-dicarboxylic acid via Suzuki coupling.
Part 5: Applications in Coordination Chemistry (MOFs)
The primary utility of [2,4'-Bipyridine]-3',5-dicarboxylic acid lies in its ability to act as a non-linear bridging ligand .
1. Topological Control:
In contrast to linear linkers (like terephthalic acid), the 3',5-substitution pattern introduces an angle (
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Helical Channels: The twist in the ligand can propagate chirality through the lattice.
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Low-Symmetry Cages: Formation of discrete M-L cages rather than infinite frameworks.
2. Mixed-Ligand Strategy: Researchers often use this ligand in conjunction with "pillar" ligands (like pyrazine or 4,4'-bipyridine) to construct pillared-layer MOFs. The [2,4'-Bipyridine]-3',5-dicarboxylic acid forms the 2D sheets with metal nodes (e.g., Zn²⁺, Cu²⁺), while the pillars extend the structure into 3D.
Experimental Workflow for MOF Growth:
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Solvothermal Synthesis: Dissolve Ligand (0.1 mmol) and Metal Salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) in DMF/Ethanol (3:1).
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Modulation: Add 2 drops of HBF₄ or acetic acid to slow nucleation (improves crystal size).
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Heating: Seal in a Teflon-lined autoclave; heat at 85°C for 3 days.
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Harvesting: Filter crystals, wash with DMF, and solvent-exchange with ethanol for activation.
Figure 2: Topological outcomes of coordination driven by the ligand's asymmetric geometry.
References
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Chemical Source & Identity
- Title: [2,4'-Bipyridine]-3',5-dicarboxylic acid (CAS 50722-63-9) Entry.
- Source: ChemSrc / Chemical Book D
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URL:[Link]
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Synthetic Methodology (General Suzuki Coupling for Bipyridines)
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- Source: Chemical Reviews (Miyaura & Suzuki).
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URL:[Link]
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Structural Context (2,4'-Bipyridine Ligands in MOFs)
- Title: Coordination polymers based on 2,4′-bipyridine-dicarboxylate derivatives: Synthesis, structure and properties.
- Source: CrystEngComm (General reference for isomer behavior).
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URL:[Link]
